Phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester

Description

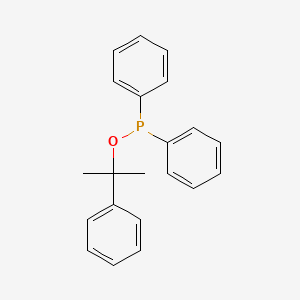

Its structure consists of a central phosphorus atom bonded to two phenyl groups and an esterified 1-methyl-1-phenylethyl group. This compound belongs to the broader class of phosphinylidenes, which exhibit unique tautomerization behavior between tricoordinated P(III) and pentacoordinated P(V) forms under specific conditions .

Properties

CAS No. |

612058-36-3 |

|---|---|

Molecular Formula |

C21H21OP |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

diphenyl(2-phenylpropan-2-yloxy)phosphane |

InChI |

InChI=1S/C21H21OP/c1-21(2,18-12-6-3-7-13-18)22-23(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |

InChI Key |

YMCGYCPYDSBSTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Method

This method typically utilizes N,N-dimethylaminodiphenylphosphine as a starting material. The general reaction can be described as follows:

$$

\text{R-OH} + \text{Ph}2\text{P}(\text{N(CH}3)2) \rightarrow \text{Ph}2\text{P(O)(R)} + \text{N(CH}3)2

$$

Where R represents the alkyl group derived from the alcohol used in the reaction.

- Temperature: Varies depending on the alcohol used.

- Solvent: Commonly carried out in polar aprotic solvents to enhance nucleophilicity.

Esterification of Phosphinic Acids

Phosphinic acids can be esterified using different alcohols in the presence of catalysts such as p-toluenesulfonic acid or dicyclohexylcarbodiimide (DCC). The general reaction is as follows:

$$

\text{R}1\text{P}(O)(OH) + \text{R}2\text{OH} \xrightarrow{\text{catalyst}} \text{R}1\text{P}(O)(O\text{R}2) + \text{H}_2\text{O}

$$

Key Catalysts and Conditions :

- Catalysts : p-toluenesulfonic acid, DCC, or DMAP (N,N-dimethylaminopyridine).

- Temperature : Typically ranges from 60°C to 250°C, depending on the specific reactants and desired yield.

- Yield : Reported yields can vary from 64% to 95% based on reaction conditions and reagents used.

Comparative Analysis of Synthesis Methods

The following table summarizes different synthesis methods for this compound, including yields and conditions:

| Method | Key Reactants | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | N,N-dimethylaminodiphenylphosphine | None | Varies | Varies |

| Esterification | Phosphinic acid + Alcohol | p-Toluenesulfonic acid / DCC | 60°C - 250°C | 64 - 95 |

Research Findings and Applications

Phosphinous acid derivatives have shown potential biological activities, often correlating with their chemical structure. They are utilized in:

Organic Synthesis : As intermediates in various chemical reactions.

Medicinal Chemistry : Potential enzyme inhibitors due to their structural characteristics.

Chemical Reactions Analysis

Types of Reactions

Phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using oxidants such as 2,6-dimethyl-1,4-benzoquinone.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as alcohols or phenols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation-reduction condensation reactions can yield alkylated products, including hindered secondary and tertiary alkylated compounds .

Scientific Research Applications

Catalytic Applications

Catalysis in Asymmetric Synthesis

Phosphinous acid derivatives are employed as ligands in asymmetric catalysis. The Ir-MaxPHOX-type catalysts, which utilize phosphinous acid derivatives, have shown high catalytic performance in the hydrogenation of nonchelating olefins. This application is crucial for the production of chiral compounds used in pharmaceuticals and agrochemicals .

Enantioselective Synthesis

Recent advancements highlight the role of phosphinous acid derivatives in the enantioselective synthesis of chiral amines and other biologically active compounds. These compounds serve as key intermediates in the synthesis of various drugs, demonstrating their utility in pharmaceutical chemistry .

Synthesis of Chiral Compounds

Chiral Ligands for Asymmetric Reactions

Phosphinous acids are integral to the development of chiral ligands that facilitate asymmetric reactions. For instance, they have been used to create highly enantioselective conditions for synthesizing chiral α-aryl glycines, achieving enantiomeric excesses up to 98% .

P-Stereogenic Compounds

The resolution of P-stereogenic compounds through phosphinous acid derivatives has been documented. These processes often involve the formation of diastereomeric salts or complexes, which can be separated to yield enantiomerically pure products. Such methodologies are critical for producing optically active materials necessary for various applications .

Pharmaceutical Applications

Drug Development

Phosphinous acid derivatives are explored as potential drug candidates due to their structural similarities to biologically active molecules. They are particularly noted for their inhibitory properties against certain enzymes, making them valuable in drug discovery and development processes .

Bioactive Compound Synthesis

The synthesis of phosphonic acid analogues, which include phosphinous acid derivatives, has been investigated for their biological activity. These compounds have shown promise as inhibitors in various biochemical pathways, which is essential for developing new therapeutic agents .

Data Tables

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Catalysis | Use as ligands in asymmetric synthesis | High catalytic performance in hydrogenation |

| Enantioselective Synthesis | Synthesis of chiral amines and other compounds | Enantiomeric excess up to 98% |

| P-Stereogenic Compounds | Resolution via diastereomeric salts | Production of optically active materials |

| Pharmaceutical Development | Exploration as potential drug candidates | Inhibitory properties against enzymes |

Case Studies

Case Study 1: Asymmetric Hydrogenation

In a study involving Ir-MaxPHOX-type catalysts, phosphinous acid derivatives were utilized to achieve high levels of enantioselectivity in hydrogenation reactions. The results indicated that these catalysts could effectively convert a range of nonchelating olefins into their corresponding saturated forms with excellent yields and selectivities .

Case Study 2: Chiral Amines Synthesis

A series of experiments demonstrated the effectiveness of phosphinous acid-derived ligands in synthesizing chiral α-aryl glycines. The methodology employed allowed for high yields and enantiomeric excesses, showcasing the potential of these compounds in pharmaceutical applications .

Mechanism of Action

The mechanism of action of phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. Its effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter the chemical environment and drive specific biochemical processes .

Comparison with Similar Compounds

Key Differences :

- Tautomerization: P(III) phosphinous esters can undergo tautomerization to P(V) oxides, a process mediated by proton tunneling and water bridges . This contrasts with P(V) phosphate esters, which are kinetically stable under similar conditions .

- Applications: P(V) esters (e.g., triphenyl phosphate derivatives) are widely used as flame retardants due to their thermal stability, while P(III) esters are more reactive and serve as ligands or precursors in organometallic synthesis .

Functional Group Analogs: Thio- and Fluoro- Derivatives

Substitution of oxygen with sulfur or fluorine alters chemical behavior:

Comparison with Target Compound :

- Hydrolysis Rates: Thio- and fluoro-esters hydrolyze faster than phosphinous acid esters due to increased electrophilicity at phosphorus .

- Biological Activity: Phosphonothioic esters are associated with acetylcholinesterase inhibition, whereas phosphinous esters are less studied in toxicological contexts .

Steric and Electronic Effects in Aromatic Systems

Bulkier aryl substituents impact molecular conformation and reactivity:

- Phosphoric acid, [1,1'-biphenyl]yl dimethylphenyl methylphenyl ester (CAS 66485-94-7): Features multiple aromatic groups, leading to high hydrophobicity (XlogP = 7.7) and restricted rotational freedom (7 rotatable bonds) .

- Target Compound : The 1-methyl-1-phenylethyl group provides steric shielding but lacks extended conjugation, resulting in lower hydrophobicity compared to polyaromatic derivatives .

Research Findings and Implications

- Tautomerization Dynamics : The target compound’s P(III) form may exhibit thermally activated tunneling, enabling reversible conversion to P(V) oxides under catalytic conditions .

- Industrial Relevance: Phosphinous esters with bulky substituents (e.g., 1-methyl-1-phenylethyl) are promising anti-dripping agents in flame-retardant thermoplastics due to their thermal degradation behavior .

Biological Activity

Phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester (CAS Number: 27350-46-5) is a phosphorus-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, properties, and biological implications based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇OP |

| Molecular Weight | 244.27 g/mol |

| Boiling Point | 326.6 °C |

| Flash Point | 184.7 °C |

Synthesis and Structural Characteristics

Phosphinous acid esters are typically synthesized through the reaction of phosphinic acids with alcohols. The specific esterification process for diphenyl phosphinous acid involves using 1-methyl-1-phenylethanol as the alcohol component. The resulting compound exhibits a phosphorous atom bonded to two phenyl groups and an alkoxy group, which can influence its reactivity and biological interactions.

Enzyme Inhibition

Phosphinous acid derivatives, including diphenyl esters, have been studied for their ability to inhibit various enzymes. For instance, research indicates that phosphinic acid compounds can act as effective inhibitors of aminopeptidases, which are crucial in protein digestion and metabolism. In a study evaluating phosphonic acid analogues, certain derivatives demonstrated submicromolar inhibition constants against human alanine aminopeptidase (hAPN), suggesting that phosphinous acid esters may possess similar inhibitory properties due to structural similarities .

Antimicrobial Activity

The biological activity of phosphinous acids also extends to antimicrobial properties. Compounds with phosphinic acid moieties have been reported to exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways.

Case Studies

- Inhibition of Dipeptidases : A study highlighted the interaction of phosphonic analogues with dipeptidases, showing that specific structural modifications could enhance binding affinity and inhibitory potency .

- Antioxidant Properties : Research has indicated that certain phosphinous compounds can act as antioxidants, protecting cells from oxidative stress by scavenging free radicals .

Mechanistic Insights

The biological activity of phosphinous acid esters is often attributed to their ability to mimic phosphate groups in biochemical pathways. This structural similarity allows them to interfere with enzyme-substrate interactions effectively. For example, the tetrahedral transition state formed during enzyme catalysis can be stabilized by these compounds, leading to inhibition of enzymatic reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing phosphinous acid esters like diphenyl-(1-methyl-1-phenylethyl) phosphinite, and how can purity be optimized?

- Methodology : The compound can be synthesized via trans-esterification , where a phosphorus-containing precursor (e.g., a chlorophosphine) reacts with the alcohol derivative (1-methyl-1-phenylethanol). For example, reacting diphenylphosphinous chloride with 1-methyl-1-phenylethanol in anhydrous toluene under inert atmosphere (argon/nitrogen) at 60–80°C for 12–24 hours yields the ester. Catalysts like triethylamine or pyridine may enhance reaction efficiency. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Purity Optimization : Monitor reaction progress via TLC or ³¹P NMR. Final purity (>95%) can be confirmed using HPLC with a C18 column and UV detection at 254 nm.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing phosphinous acid esters?

- Spectroscopy :

- ³¹P NMR : Provides direct insight into the phosphorus environment; chemical shifts typically range δ +50 to +120 ppm for phosphinous esters.

- ¹H/¹³C NMR : Assign signals for aromatic (δ 7.0–7.5 ppm) and aliphatic groups (e.g., 1-methyl-1-phenylethyl CH₃ at δ 1.5–1.7 ppm).

Advanced Research Questions

Q. How does the steric and electronic profile of diphenyl-(1-methyl-1-phenylethyl) phosphinite influence its reactivity in transition-metal catalysis?

- Steric Effects : The bulky 1-methyl-1-phenylethyl group restricts coordination geometry, favoring monodentate binding to metal centers (e.g., Pd, Pt). This enhances selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Electronic Effects : The electron-rich phosphorus atom donates electron density to metals, stabilizing low-oxidation-state complexes. Comparative studies with less bulky analogs (e.g., trimethylphosphinite) show slower oxidative addition rates due to reduced steric protection .

- Experimental Design : Conduct kinetic studies under standardized conditions (e.g., [Pd(PPh₃)₄], aryl halides, base) to quantify turnover frequencies (TOF).

Q. What are the dominant degradation pathways of this phosphinite under thermal or hydrolytic conditions, and how can stability be improved?

- Hydrolysis : The P–O ester bond is susceptible to aqueous cleavage, especially under acidic or basic conditions. Hydrolysis rates can be measured via ³¹P NMR by tracking the appearance of phosphinous acid (δ +10–+30 ppm).

- Thermal Degradation : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures (typically 150–200°C). Byproducts include diphenylphosphine oxide and styrene derivatives.

- Stabilization Strategies : Encapsulation in hydrophobic matrices (e.g., cyclodextrins) or addition of radical scavengers (e.g., BHT) extends shelf life .

Q. How can contradictions in reported reactivity data (e.g., conflicting catalytic efficiencies) be systematically addressed?

- Root Cause Analysis : Variability often arises from trace moisture or oxygen in reactions. Implement rigorous drying protocols (e.g., molecular sieves, solvent distillation).

- Standardization : Use inert-atmosphere gloveboxes for catalyst preparation. Compare results across multiple batches and characterize intermediates (e.g., via XPS or EXAFS for metal-phosphorus interactions).

- Case Study : Discrepancies in Pd-catalyzed coupling yields may stem from phosphinite:metal ratio optimization. A design-of-experiments (DoE) approach identifies optimal stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.